5-Fluoro-2-(methylthio)benzo[d]thiazole
Description
Properties
Molecular Formula |
C8H6FNS2 |
|---|---|
Molecular Weight |
199.3 g/mol |
IUPAC Name |
5-fluoro-2-methylsulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H6FNS2/c1-11-8-10-6-4-5(9)2-3-7(6)12-8/h2-4H,1H3 |
InChI Key |
DXIHILMCQYOZGG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(S1)C=CC(=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the benzothiazole ring significantly alter molecular properties. Key analogues include:
Key Observations :
- Electron-withdrawing vs. donating groups : Fluorine (5-F) and methoxy (5-OMe) substituents modulate electronic density, affecting reactivity and binding to biological targets. For example, fluorine enhances metabolic stability, while methoxy improves solubility .
- Sulfur oxidation state : Methylthio (-SMe) is less polar than sulfonyl (-SO₂Me), impacting solubility and interaction with hydrophobic enzyme pockets .
Q & A
Q. Basic
- ¹H/¹³C NMR and IR spectroscopy : Confirm functional groups and substitution patterns. For example, thiourea intermediates show characteristic N-H stretches at ~3200 cm⁻¹ .
- X-ray crystallography : Resolves molecular conformation and intermolecular interactions. The benzothiazole ring in derivatives is nearly planar, with dihedral angles <5° relative to substituents (e.g., 4-methoxyphenyl groups) .
What mechanistic insights explain variable yields in nickel-catalyzed cross-coupling reactions?
Advanced
Yield variations (41–94%) depend on:
- Electronic effects of substituents : Electron-withdrawing groups on aryl aluminum reagents reduce coupling efficiency, while electron-donating groups enhance it .
- Reaction conditions : Microwave-assisted reactions improve yields by 15–20% compared to conventional heating, likely due to faster kinetics .
How are pharmacological activities (e.g., analgesic, anti-inflammatory) evaluated for this compound?
Q. Advanced
- In vivo models : Rodent tail-flick tests (analgesic) and carrageenan-induced paw edema (anti-inflammatory) are standard. Derivatives with electron-withdrawing substituents (e.g., 4-bromophenyl) show moderate activity (30–40% reduction in inflammation vs. controls) .
- Structure-activity relationship (SAR) : Schiff’s base derivatives (e.g., 5a-g, 6a-g) are synthesized by condensing amino-thiazole/oxazole moieties with aldehydes. Bioactivity correlates with substituent hydrophobicity and hydrogen-bonding capacity .
How do conflicting data on reaction yields guide optimization strategies?
Advanced
Contradictory yields (e.g., 41% vs. 94% in cross-coupling) highlight:
- Catalyst loading : Increasing NiCl₂(dppf) from 4 mol% to 6 mol% improves yields by ~12% for sterically hindered substrates .
- Ligand selection : Bipyridine ligands outperform phosphine-based ligands in stabilizing the nickel intermediate, reducing side reactions .
What electronic effects do fluorine and methylthio groups exert on reactivity and bioactivity?
Q. Advanced
- Fluorine : Enhances metabolic stability and electron-deficient character, facilitating nucleophilic aromatic substitution. In derivatives, 5-fluoro substitution increases anti-inflammatory potency by 20% compared to non-fluorinated analogs .
- Methylthio (-SMe) : Acts as a weak electron-donating group, stabilizing radical intermediates in cross-coupling reactions. It also improves lipophilicity (logP +0.5), enhancing blood-brain barrier penetration in CNS-targeted derivatives .
What advanced structural analysis methods resolve molecular conformations?
Q. Advanced
- Single-crystal XRD : Identifies intermolecular interactions (e.g., C–H···O hydrogen bonds in crystal lattices) that influence solubility and stability .
- DFT calculations : Predict frontier molecular orbitals (HOMO-LUMO gaps) to correlate electronic structure with reactivity. For example, HOMO localization on the thiazole ring explains its nucleophilic behavior .
How are computational models used in structure-activity relationship (SAR) studies?
Q. Advanced
- Molecular docking : Predicts binding modes to targets like cyclooxygenase-2 (COX-2). Derivatives with 4-methoxyphenyl groups show favorable π-π stacking with Tyr355, correlating with anti-inflammatory activity .
- QSAR models : Use Hammett constants (σ) of substituents to predict bioactivity. A linear regression model (R² = 0.82) links electron-withdrawing substituents (σ > 0.5) with enhanced analgesic potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
